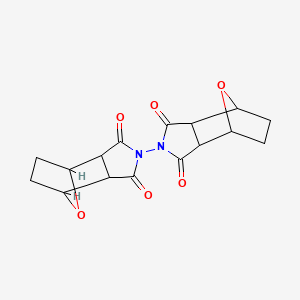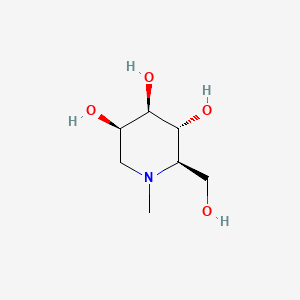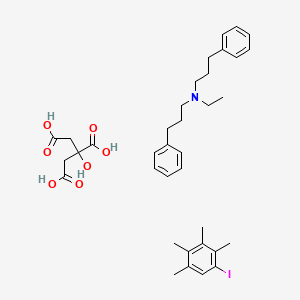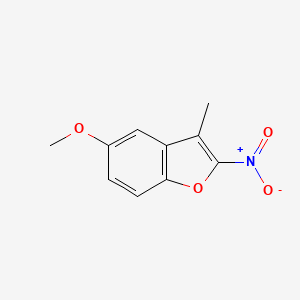
(2,2'-Bi-4,7-epoxy-2H-isoindole)-1,1',3,3'-tetrone, dodecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-isoindole core with epoxy and tetrone functionalities, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, this compound may be explored for its potential interactions with biomolecules. Its unique structure could make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and biological targets.
Industry
Industrially, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are crucial to understanding its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone: A similar compound without the dodecahydro- modification.
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, hexahydro-: Another variant with fewer hydrogen atoms.
Uniqueness
What sets (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- apart is its specific structural configuration, which may confer unique reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
220800-73-7 |
|---|---|
Formule moléculaire |
C16H16N2O6 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-13-9-5-1-2-6(23-5)10(9)14(20)17(13)18-15(21)11-7-3-4-8(24-7)12(11)16(18)22/h5-12H,1-4H2 |
Clé InChI |
SOGYYQFUWZEKJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C(C1O2)C(=O)N(C3=O)N4C(=O)C5C6CCC(C5C4=O)O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)




![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

